molecular formula C7H12N4 B12116331 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine

1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine

Cat. No.: B12116331
M. Wt: 152.20 g/mol
InChI Key: ZSWKWWNHSUTEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is a chemical compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine typically involves the cycloaddition reaction known as “click chemistry.” This method employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The starting materials include an azide and an alkyne, which react under mild conditions to yield the triazole product. The reaction is usually carried out in an aqueous medium, which enhances the reaction rate and minimizes cytotoxicity .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The use of water-soluble ligands, such as BTTES, can further improve the efficiency and biocompatibility of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like peracids.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst is typically employed.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles and cyclobutanamine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for developing novel materials and therapeutic agents.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(1-methyltriazol-4-yl)cyclobutan-1-amine

InChI

InChI=1S/C7H12N4/c1-11-5-6(9-10-11)7(8)3-2-4-7/h5H,2-4,8H2,1H3

InChI Key

ZSWKWWNHSUTEGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2(CCC2)N

Origin of Product

United States

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